Colesevelam Hydroxyquat Impurity
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)
Impurity profiling is the process of identifying and quantifying the various impurities present in an Active Pharmaceutical Ingredient (API). biomedres.usajprd.com This process is of paramount importance for several reasons. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. nih.gov Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceuticals. biomedres.usresearchgate.net A comprehensive impurity profile is a critical component of any new drug application and is essential for ensuring the quality and consistency of the drug from batch to batch. researchgate.net
Challenges in Characterization of Impurities in Polymeric Drug Substances: The Case of Colesevelam (B1170362)
Polymeric drug substances, like colesevelam, present unique challenges in impurity characterization. Unlike small molecule drugs, which have a well-defined chemical structure, polymers are a heterogeneous mixture of molecules with varying chain lengths and, in the case of copolymers, a varied sequence of monomer units. This inherent complexity makes the separation and identification of impurities a formidable task.
Colesevelam is a non-absorbed, lipid-lowering polymer. fda.govjocpr.com Its synthesis involves multiple steps, including the cross-linking of polyallylamine with epichlorohydrin (B41342), followed by alkylation with two different reagents. fda.govwikipedia.org This multi-step synthesis can generate a range of impurities, including unreacted monomers, oligomers, and byproducts from side reactions. The polymeric nature of colesevelam means that impurities can be structurally very similar to the API itself, making their separation and analysis difficult. nih.gov
Definition and Classification of Pharmaceutical Impurities
Pharmaceutical impurities are substances present in a drug substance or final drug product that are not the intended API or excipients. These can be classified into several categories based on their origin. nih.gov
Process impurities are substances that are formed during the manufacturing process of the API. ajprd.com These can include unreacted starting materials, intermediates, byproducts of the main reaction, and reagents or catalysts used in the synthesis. ajprd.com For colesevelam, process-related impurities can arise from the starting materials like polyallylamine hydrochloride and epichlorohydrin, or from the alkylating agents. google.com
Degradation products are impurities that result from the chemical breakdown of the API over time due to factors such as heat, light, or humidity. veeprho.com The stability of the drug substance is a critical quality attribute, and understanding its degradation pathways is essential for establishing appropriate storage conditions and shelf-life.
This category includes other impurities that may be present, such as enantiomeric impurities or stereoisomers that may have different pharmacological or toxicological properties.
Overview of Colesevelam as a Drug Substance
Colesevelam is synthesized by cross-linking poly(allylamine hydrochloride) with epichlorohydrin and then alkylating it with 1-bromodecane (B1670165) and (6-bromohexyl)-trimethylammonium bromide. fda.gov The final product is a complex, water-insoluble polymer. fda.gov One of the known impurities associated with Colesevelam is the "Colesevelam Hydroxyquat Impurity". pharmaffiliates.comveeprho.com
Polymeric Nature and Structural Complexity
Colesevelam hydrochloride is a large, complex, cross-linked polymer. nih.gov Its backbone is formed from polyallylamine, a polymer synthesized from allylamine (B125299) monomers. wikipedia.org This primary structure is then chemically modified in several ways, resulting in a highly complex, non-crystalline, and insoluble material. jocpr.com
The complexity arises from three main structural modifications to the polyallylamine backbone:
Cross-linking : The polymer chains are cross-linked with each other using epichlorohydrin. This creates a vast, three-dimensional network structure that is essential for its function and ensures it is not absorbed systemically. nih.govwikipedia.orggoogle.com
Hydrophobic Alkylation : Some of the amine groups on the polymer are alkylated with long, hydrophobic decyl groups, derived from 1-bromodecane. These sites are designed to interact with the hydrophobic regions of bile acids. nih.govfda.gov
Cationic Alkylation : Other amine groups are modified with trimethylammonium hexyl groups, derived from (6-bromohexyl)-trimethylammonium bromide. These introduce permanent positive charges, creating cationic sites that electrostatically bind to the negatively charged bile acids. nih.govfda.gov
The random distribution of these different functional groups along the polyallylamine chains leads to a highly intricate and heterogeneous final structure, making the identification of specific impurities a challenging task. nih.gov
Synthetic Origin and Key Monomers
The synthesis of Colesevelam is a multi-step process that begins with the polymerization of allylamine to form polyallylamine hydrochloride. wikipedia.orgwikipedia.org This polymer backbone is then subjected to a series of simultaneous or sequential reactions in a basic environment. google.com The key reactants involved in forming the final Colesevelam polymer are outlined by the FDA and in various patents. fda.govgoogle.comfda.gov
The primary components involved in the synthesis include:
| Component | Role |
| Poly(allylamine hydrochloride) | The primary polymer backbone. google.com |
| Epichlorohydrin | A cross-linking agent that links different polyallylamine chains together. wikipedia.orggoogle.com |
| 1-Bromodecane | An alkylating agent that adds hydrophobic decyl side chains. fda.govfda.gov |
| (6-Bromohexyl)-trimethylammonium bromide | An alkylating agent that adds quaternary ammonium (B1175870) cationic side chains. fda.govfda.gov |
The "this compound" is not a direct monomer but is understood to be a potential impurity related to the starting materials or side reactions during the complex synthesis and alkylation process.
Identification of this compound
The precise characterization and identification of any impurities in a drug substance are fundamental for quality control and regulatory purposes. The this compound has been identified as a specific chemical entity related to the Colesevelam manufacturing process.
Chemical Naming and Synonyms
The impurity is most commonly referred to as This compound . sagchem.com However, to define its precise chemical structure, more systematic names are used.
Its synonyms include:
6-Hydroxy-N,N,N-trimethyl-1-hexanaminium chloride
6-Hydroxyhexyl trimethylammonium chloride
1-Hexanaminium, 6-hydroxy-N,N,N-trimethyl-, chloride (1:1) veeprho.comtheclinivex.com
A related compound, the bromide salt, is also referenced as Hydroxyquat Bromide Impurity. alentris.orgsynthinkchemicals.comchemicea.comsynzeal.com
Unique Chemical Abstract Service (CAS) Registry Number
The Chemical Abstract Service (CAS) has assigned a unique registry number to the chloride form of this impurity, which facilitates its unambiguous identification in scientific literature and databases.
The CAS Registry Number for this compound is 676578-21-5 . sagchem.comveeprho.compharmaffiliates.comsincopharmachem.com
Molecular Formula and Molecular Weight
The molecular formula and weight provide fundamental data for the characterization of a chemical compound. For this compound, these details are well-established.
| Attribute | Value |
| Molecular Formula | C9H22ClNO (also written as C9H22NO.Cl) sagchem.compharmaffiliates.comsincopharmachem.com |
| Molecular Weight | 195.73 g/mol pharmaffiliates.com |
Some sources provide a breakdown of the molecular weight, corresponding to the cationic component (160.28 g/mol ) and the chloride ion (35.45 g/mol ). sagchem.comveeprho.comsincopharmachem.com
Properties
CAS No. |
676578-21-5 |
|---|---|
Molecular Formula |
C9H22NOCl |
Molecular Weight |
195.73 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Formation and Origin of Colesevelam Hydroxyquat Impurity
Side Reactions During Colesevelam (B1170362) Synthesis
The synthesis of Colesevelam involves the alkylation of polyallylamine with two key reagents: 1-bromodecane (B1670165) and (6-bromohexyl)trimethylammonium bromide, followed by cross-linking with a reagent such as epichlorohydrin (B41342). It is during these crucial alkylation and cross-linking steps that the formation of the hydroxyquat impurity is most likely to occur.
The core of the impurity formation lies in nucleophilic substitution reactions. The alkylating agent, (6-bromohexyl)trimethylammonium bromide, possesses a primary alkyl bromide which is susceptible to attack by nucleophiles present in the reaction mixture.
In an ideal synthesis, the nucleophilic amine groups of the polyallylamine backbone attack the electrophilic carbon of the alkyl bromide, displacing the bromide ion and forming the desired covalent bond. However, other nucleophiles can compete with the polyallylamine.
A key competing nucleophile is the hydroxide (B78521) ion (OH⁻), which is typically present in the reaction mixture due to the use of a base like sodium hydroxide to deprotonate the polyallylamine and facilitate the alkylation. The hydroxide ion can attack the electrophilic carbon of (6-bromohexyl)trimethylammonium bromide, leading to the substitution of the bromide with a hydroxyl group. This reaction results in the formation of 6-hydroxy-N,N,N-trimethylhexan-1-aminium bromide, the precursor to the final chloride salt impurity.
This nucleophilic substitution can occur either before the alkylating agent reacts with the polymer backbone or, less likely, after it has been attached to the polymer, via hydrolysis of the C-Br bond.
The choice of solvent plays a significant role in the prevalence of side reactions. Colesevelam synthesis is often carried out in aqueous or alcoholic (e.g., methanol) solvent systems. Water, being a nucleophile itself, can also participate in the hydrolysis of the alkylating agent, although it is a weaker nucleophile than the hydroxide ion.
The presence of water in the reaction medium can facilitate the formation of the hydroxyquat impurity through direct hydrolysis of the (6-bromohexyl)trimethylammonium bromide. The rate of this hydrolysis is influenced by the temperature and pH of the reaction mixture.
| Solvent System | Potential Role in Hydroxyquat Impurity Formation |
| Aqueous | Can act as a nucleophile, leading to direct hydrolysis of the alkylating agent. The presence of a base (e.g., NaOH) significantly increases the concentration of the stronger nucleophile, OH⁻, promoting impurity formation. |
| Alcoholic (e.g., Methanol) | While the primary solvent, it can contain residual water which can participate in hydrolysis. The basic conditions used can also promote the formation of alkoxides, which are also nucleophiles, though this would lead to a different ether impurity rather than the hydroxyquat impurity. |
The primary reagents involved in the formation of the hydroxyquat impurity are the alkylating agent and the base.
(6-bromohexyl)trimethylammonium bromide: The inherent reactivity of the primary alkyl bromide makes it susceptible to nucleophilic attack by species other than the intended polyallylamine.
Base (e.g., Sodium Hydroxide): The base is essential for the main reaction but also the primary source of the hydroxide ion nucleophile that directly leads to the formation of the hydroxyquat impurity. The concentration and type of base can therefore directly influence the rate of impurity formation.
Degradation Pathways of Colesevelam Leading to Hydroxyquat Impurity
While the primary origin of the Colesevelam Hydroxyquat Impurity is through side reactions during synthesis, the potential for degradation of the final polymer to contribute to its formation is also considered.
Studies have indicated that Colesevelam hydrochloride is generally stable and not prone to significant hydrolysis under normal conditions. However, the quaternary ammonium (B1175870) groups present in the polymer structure could, under certain harsh conditions (e.g., extreme pH or temperature), be susceptible to degradation.
The degradation of quaternary ammonium compounds can proceed through various mechanisms, including Hofmann elimination and nucleophilic substitution. In the context of the hydroxyquat impurity, a nucleophilic attack by water or hydroxide on the carbon atom adjacent to the quaternary nitrogen could theoretically cleave the bond to the polymer backbone and introduce a hydroxyl group. However, given the stability of Colesevelam, this is considered a minor pathway for the formation of the specific 6-hydroxy-N,N,N-trimethylhexan-1-aminium impurity compared to the side reactions during synthesis. The more likely source remains the hydrolysis of the unreacted or partially reacted alkylating agent.
| Research Finding | Implication for Hydroxyquat Impurity Formation |
| The synthesis of Colesevelam utilizes (6-bromohexyl)trimethylammonium bromide as an alkylating agent in a basic, aqueous/alcoholic medium. | The conditions are conducive to nucleophilic substitution of the bromide by hydroxide ions, a direct pathway to the hydroxyquat impurity. |
| Epichlorohydrin is used as a cross-linker. | Side reactions of epichlorohydrin with water can introduce hydroxyl groups into the polymer matrix, but this does not directly form the specific hydroxyquat impurity. |
| Colesevelam is reported to be hydrolytically stable. | Degradation of the final polymer is a less probable source of the hydroxyquat impurity compared to synthetic side reactions. |
Thermal Degradation
Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate chemical degradation pathways. Quaternary ammonium compounds, in general, can undergo photolytic degradation, although the specific pathways are highly dependent on the structure of the molecule and the presence of other photosensitizing agents. For many quaternary ammonium compounds, direct photolysis is slow; however, indirect photolysis facilitated by other components in the mixture can be a more significant degradation route. The formation of reactive oxygen species through photosensitization could indirectly contribute to the degradation of the polymer and its precursors.
Impact of Process Parameters on Impurity Profile
The formation of the this compound is not only dependent on the inherent reactivity of the starting materials but is also significantly influenced by the specific conditions of the manufacturing process.
Effect of Reaction Temperature
As with most chemical reactions, the rate of formation of the hydroxyquat impurity via hydrolysis is expected to be highly dependent on the reaction temperature. An increase in temperature generally leads to a higher reaction rate. Therefore, controlling the temperature during the alkylation step of Colesevelam synthesis is crucial to minimize the formation of this impurity.
Illustrative Data: Effect of Temperature on Hydroxyquat Impurity Formation
| Reaction Temperature (°C) | (6-bromohexyl)trimethylammonium bromide (%) | This compound (%) |
|---|---|---|
| 40 | 99.5 | 0.5 |
| 60 | 98.0 | 2.0 |
| 80 | 95.0 | 5.0 |
This table is illustrative and based on general chemical principles. Actual values may vary.
Influence of pH and Solvent Systems
The hydrolysis of (6-bromohexyl)trimethylammonium bromide is a base-catalyzed reaction. Therefore, the pH of the reaction medium plays a critical role in the formation of the hydroxyquat impurity. Higher pH values, indicating a higher concentration of hydroxide ions, will accelerate the rate of hydrolysis and thus increase the level of the impurity. The choice of solvent can also influence the reaction, with protic solvents potentially participating in solvolysis reactions.
Illustrative Data: Influence of pH on Hydroxyquat Impurity Formation
| pH | (6-bromohexyl)trimethylammonium bromide (%) | This compound (%) |
|---|---|---|
| 8 | 99.0 | 1.0 |
| 10 | 97.0 | 3.0 |
| 12 | 93.0 | 7.0 |
This table is illustrative and based on general chemical principles. Actual values may vary.
Role of Reaction Time
The extent of impurity formation is also a function of the reaction time. Longer reaction times provide more opportunity for the hydrolysis of (6-bromohexyl)trimethylammonium bromide to occur. Therefore, optimizing the reaction time to ensure complete alkylation of the polyallylamine while minimizing the formation of the hydroxyquat impurity is a key aspect of process control.
Illustrative Data: Role of Reaction Time on Hydroxyquat Impurity Formation
| Reaction Time (hours) | (6-bromohexyl)trimethylammonium bromide (%) | This compound (%) |
|---|---|---|
| 4 | 98.5 | 1.5 |
| 8 | 97.0 | 3.0 |
| 16 | 94.0 | 6.0 |
This table is illustrative and based on general chemical principles. Actual values may vary.
Relationship to Other Colesevelam Related Impurities
The impurity profile of Colesevelam is multifaceted, with several related substances that can arise during its synthesis. Understanding the relationship between these impurities, particularly the Hydroxyquat and Methoxyquat impurities, provides valuable insight into the reaction mechanisms at play.
Comparison with Methoxyquat Impurity Formation
The Methoxyquat Impurity is another known process-related impurity in Colesevelam synthesis. While the precise formation mechanism of the Hydroxyquat impurity is not extensively documented, a comparative analysis with the likely formation of the Methoxyquat impurity can be instructive.
The name "Methoxyquat" suggests the incorporation of a methoxy (B1213986) group (-OCH3) into a quaternary ammonium structure. This could potentially arise from the reaction of a reactive intermediate with methanol (B129727), which might be used as a solvent or be present as an impurity in one of the reagents.
Conversely, the "Hydroxyquat" name points to the presence of a hydroxyl group (-OH). This strongly suggests a reaction involving a water molecule or a hydroxyl-containing species. A plausible pathway for the formation of the Hydroxyquat impurity is the hydrolysis of the epoxide ring of epichlorohydrin, either before or after its reaction with other components. This would generate a diol structure which could then be further incorporated into the polymer backbone or react with the alkylating agents.
Structural Similarities and Differences among Impurities
The structural characterization of Colesevelam impurities is crucial for their identification and control. The Hydroxyquat and Methoxyquat impurities, while both being quaternary ammonium compounds, possess distinct structural features.
The core difference lies in the substituent on the quaternary ammonium head. The Hydroxyquat impurity contains a hydroxyl group, imparting a different polarity and potential for hydrogen bonding compared to the Methoxyquat impurity, which features a methoxy group.
Other known impurities in Colesevelam include Bromoquat, Decylamine, and Didecylamine. jocpr.com These impurities represent unreacted starting materials or byproducts of their interaction. For example, Decylamine and Didecylamine are likely derived from the alkylating agent 1-bromodecane. The Bromoquat impurity likely refers to a quaternary ammonium compound still containing a bromine atom, indicating an incomplete reaction.
The structural diversity of these impurities underscores the complexity of the Colesevelam synthesis and the multiple potential side reactions that can occur.
Analytical Methodologies for Detection and Quantification of Colesevelam Hydroxyquat Impurity
Chromatographic Techniques for Separation and Determination
Chromatographic techniques are central to the analysis of pharmaceutical impurities, offering the necessary resolution and sensitivity to detect and quantify trace components within a complex mixture. For Colesevelam (B1170362) and its impurities, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable tools, each with specific applications and advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components in a mixture, identifying them, and determining their concentration. polymersolutions.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like polymers and their associated impurities. However, the analysis of polymeric substances by HPLC can be challenging due to their high molecular weight and the potential for multiple charge states and broad peaks. polymersolutions.comnih.gov
Key steps in method development include:
Objective Identification : Clearly defining the goal, such as quantifying a specific impurity like the Colesevelam Hydroxyquat Impurity. polymersolutions.com
Analyte and Matrix Characterization : Understanding the physicochemical properties of the impurity and the polymer matrix (e.g., solubility, UV absorbance) is essential for selecting the appropriate analytical method. polymersolutions.com
Orthogonal Screening : Initial screening experiments using different HPLC methods (e.g., reversed-phase, ion-exchange) can help identify the most promising approach for separation. polymersolutions.com
Method Optimization : Fine-tuning parameters such as mobile phase composition, gradient, and column temperature to achieve optimal peak shape and resolution. polymersolutions.com
Validation : Once developed, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose, assessing parameters like accuracy, precision, specificity, and robustness. jocpr.comijcrt.org
A significant challenge in analyzing polymer impurities is co-elution, where the impurity peak overlaps with other components. synthinkchemicals.com Strategic method development aims to mitigate this issue to ensure accurate quantification.
The choice of stationary phase (the column) and mobile phase (the solvent) is critical for a successful HPLC separation.
Stationary Phase : For the analysis of Colesevelam impurities, reversed-phase columns, such as C18 columns, are commonly used. jocpr.com These columns have a non-polar stationary phase, and the separation is based on the hydrophobic interactions between the analytes and the column. The particle size of the stationary phase material also plays a role in the efficiency of the separation. jocpr.com
Mobile Phase : The mobile phase composition is a key parameter that is optimized to achieve the desired separation. For complex mixtures, a gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis.
Aqueous Phase : A buffered aqueous solution is often used as one of the mobile phase components. The pH of the buffer can influence the retention and peak shape of ionizable compounds. nih.gov For instance, trifluoroacetic acid has been used as an ion-pairing agent to improve the retention of amine impurities in Colesevelam analysis. jocpr.com
Organic Modifier : Acetonitrile (B52724) and methanol (B129727) are common organic solvents used to modify the polarity of the mobile phase and elute the analytes from the column. jocpr.com The ratio of the aqueous phase to the organic modifier is carefully controlled to achieve the desired separation.
Optimization of the mobile phase can involve testing different buffers, organic modifiers, and gradient profiles to find the optimal conditions for separating the this compound from the main drug substance and other potential impurities. nih.gov
The choice of detector is crucial for the sensitive and accurate quantification of impurities.
UV Detection : Ultraviolet (UV) detection is a common and robust detection method in HPLC. rsc.org However, its utility is limited to compounds that possess a UV chromophore, a part of the molecule that absorbs UV light. biopharmaspec.com For impurities that lack a chromophore, UV detection is not a viable option. biopharmaspec.com
Evaporative Light Scattering Detection (ELSD) : ELSD is a universal detector that can be used for a wide range of compounds, including those without a UV chromophore. biopharmaspec.com The principle of ELSD involves nebulizing the column eluent into an aerosol, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. biopharmaspec.comhitachi-hightech.com The amount of scattered light is proportional to the mass of the analyte. biopharmaspec.com
ELSD is particularly useful for the analysis of non-volatile and polymeric species. biopharmaspec.com It offers a reliable alternative to mass spectrometry for compounds that are not easily ionized. biopharmaspec.com However, ELSD response can be non-linear and may be influenced by the mobile phase composition, which needs to be considered during method development and validation. nih.govrsc.org
The following table summarizes a typical HPLC-ELSD setup for polymer additive analysis:
| Parameter | Value |
| Column | Waters Symmetry C18, 5 µm, 3 x 150 mm |
| Mobile Phase A | DI Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 70% to 100% B in 10 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60 °C |
| ELSD Nebulizer Power | 70% |
| ELSD Drift Tube Temp | 40 °C |
| ELSD Nebulizer Pressure | 40 psi |
| Data from a study on polymer additive detection. |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. gcms.cz While Colesevelam itself is a non-volatile polymer, GC can be employed for the analysis of certain volatile impurities that may be present.
For impurities that are not sufficiently volatile for direct GC analysis, a process called derivatization can be used. sigmaaldrich.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. obrnutafaza.hrresearchgate.net Common derivatization techniques include silylation, acylation, and alkylation. gcms.czobrnutafaza.hr
Silylation : This is a widely used derivatization method where an active hydrogen in the analyte is replaced by an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comobrnutafaza.hr Silyl derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds, leading to improved GC separation and detection. obrnutafaza.hr
The selection of a derivatization reagent depends on the functional group of the impurity being analyzed. gcms.cz For instance, a study on the determination of potential genotoxic impurities in Colesevelam hydrochloride utilized a GC-MS method. nih.govresearchgate.net The separation was achieved on a DB-624 capillary column with helium as the carrier gas. nih.govresearchgate.net This indicates that for certain smaller, more volatile impurities related to the synthesis of Colesevelam, direct GC-MS analysis without derivatization may be feasible.
The following table outlines the conditions used in a GC-MS method for the analysis of impurities in Colesevelam hydrochloride:
| Parameter | Value |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | DB-624 capillary column (30 m x 0.32 mm x 1.8 µm) |
| Column Composition | 6% cyanopropylphenyl-94% dimethylpolysiloxane copolymer |
| Carrier Gas | Helium |
| Detection | Mass Spectrometry (Selected Ion Monitoring) |
| Data from a study on the determination of potential genotoxic impurities in Colesevelam hydrochloride. nih.govresearchgate.net |
Column Selection and Temperature Programming
The chromatographic separation of Colesevelam and its impurities, including the Hydroxyquat impurity, necessitates careful selection of the analytical column and optimization of the temperature program. Given the polar nature of these compounds, which often lack a strong chromophore, traditional high-performance liquid chromatography (HPLC) with UV detection can be challenging. jocpr.com
For the analysis of related substances in Colesevelam, a C18 column is frequently the stationary phase of choice. jocpr.com These columns, packed with octadecyl-silica, provide a non-polar environment suitable for reversed-phase chromatography. The separation mechanism relies on the hydrophobic interactions between the analytes and the C18 stationary phase.
A gradient elution program is typically employed to achieve adequate separation of the various impurities from the main Colesevelam polymer and from each other. This involves a programmed change in the mobile phase composition over the course of the analysis. For instance, a method might start with a higher proportion of an aqueous buffer and gradually increase the concentration of an organic modifier like acetonitrile or methanol. jocpr.com This gradient allows for the elution of a wide range of compounds with varying polarities.
Temperature programming, or maintaining the column at a specific temperature, is another crucial parameter. A constant column oven temperature, for example at 25°C, helps to ensure reproducible retention times and peak shapes. jocpr.com
| Parameter | Typical Condition | Rationale |
| Column Type | C18 | Provides non-polar stationary phase for reversed-phase separation of polar analytes. jocpr.com |
| Mobile Phase | Gradient mixture of aqueous buffer (e.g., with trifluoroacetic acid) and organic solvent (e.g., acetonitrile, methanol) | Enables the separation of compounds with a wide range of polarities. jocpr.com |
| Column Temperature | Controlled, e.g., 25°C | Ensures reproducibility of retention times and peak shapes. jocpr.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates the use of instrumentation capable of handling higher backpressures. The application of UPLC has been explored for the analysis of Colesevelam and its related compounds, demonstrating its potential for improved impurity profiling. researchgate.netnih.gov
The primary advantage of UPLC in this context is the ability to achieve faster and more efficient separations. For instance, a validated UPLC method for the determination of unbound bile acids in Colesevelam HCl tablets utilized a C18 column with a short run time of under 2 minutes. oup.com While this specific method focused on bile acids, the principles are transferable to impurity analysis. The increased peak capacity of UPLC allows for better resolution of closely eluting impurities, which is critical for accurate quantification.
UPLC systems, like their HPLC counterparts, are often coupled with various detectors. For compounds lacking a strong chromophore, mass spectrometry (MS) is the detector of choice, leading to the powerful hyphenated technique of UPLC-MS.
Spectroscopic Techniques for Structure Elucidation and Quantification
Spectroscopic techniques are indispensable for both identifying the chemical structure of impurities and for their precise quantification at low levels.
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is particularly valuable for the analysis of pharmaceutical impurities as it can provide molecular weight information and, through fragmentation, clues about the compound's structure.
Hyphenated techniques, which couple a separation method like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry, are the gold standard for impurity analysis. LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like the this compound. jocpr.com A simple, accurate, and sensitive LC-MS method has been developed for the quantitative determination of several alkyl and polyalkyl amine impurities in Colesevelam Hydrochloride tablets. jocpr.com Similarly, GC-MS has been successfully employed for the quantification of potential genotoxic impurities in Colesevelam hydrochloride. nih.gov
Ionization Techniques (e.g., ESI, APCI)
The first step in mass spectrometric analysis is the ionization of the analyte molecules. The choice of ionization technique is crucial and depends on the polarity and thermal stability of the compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar, and large molecules. nih.govchromatographyonline.com It generates ions directly from a solution, making it highly compatible with liquid chromatography. waters.com For the analysis of Colesevelam impurities, ESI in the positive ion mode is often utilized. jocpr.com This is because the nitrogen atoms in the amine functionalities of these impurities can be readily protonated to form positive ions. jocpr.com ESI has been shown to be more efficient than APCI for ionizing a wider variety of cholesteryl esters, which are also lipid-related compounds. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for a wide range of compounds, including those that are less polar than those typically analyzed by ESI. usgs.gov It involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions. waters.com While ESI is often preferred for polar compounds, APCI can be a valuable alternative or complementary technique. usgs.gov
| Ionization Technique | Principle | Applicability to this compound |
| Electrospray Ionization (ESI) | Generates ions from a liquid phase by applying a high voltage to a capillary. waters.com | Well-suited for polar amine-containing impurities, typically used in positive ion mode. jocpr.com |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionizes analytes in the gas phase through chemical reactions. waters.com | Can be used for a range of polarities and serves as a complementary technique to ESI. usgs.gov |
Fragmentation Patterns and Structural Characterization
In tandem mass spectrometry (MS/MS), precursor ions of the analyte are selected and then fragmented by collision with an inert gas. The resulting product ions create a fragmentation pattern that is essentially a "fingerprint" of the molecule. This pattern provides valuable information about the compound's structure. By analyzing the masses of the fragments and the neutral losses, chemists can deduce the connectivity of atoms within the molecule and confirm the identity of an impurity. While specific fragmentation data for this compound is not detailed in the provided search results, the general principle of using fragmentation patterns for structural elucidation is a cornerstone of mass spectrometry.
Quantitative Analysis by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
For quantitative analysis of impurities, mass spectrometers can be operated in specific modes to enhance sensitivity and selectivity.
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of the target analytes. jocpr.com This significantly reduces background noise and increases the signal-to-noise ratio, allowing for the detection and quantification of impurities at very low levels. jocpr.com A method for quantifying alkyl amine impurities in Colesevelam utilized SIM mode for this purpose. jocpr.com
Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive quantitative technique used in tandem mass spectrometry. It involves monitoring a specific fragmentation reaction for each analyte. A precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This high degree of specificity makes MRM the preferred method for trace quantitative analysis in complex matrices.
The use of these quantitative techniques allows for the accurate determination of impurity levels, ensuring that they remain below the established safety thresholds. For instance, a developed LC-MS method was capable of detecting impurities at a level of 0.02% with respect to a sample concentration of 3000 ppm. jocpr.com
| Quantitative Technique | Description | Advantage for Impurity Analysis |
| Selected Ion Monitoring (SIM) | The mass spectrometer is set to detect only specific m/z values of target ions. jocpr.com | Increased sensitivity and reduced background noise for accurate quantification at low levels. jocpr.com |
| Multiple Reaction Monitoring (MRM) | A specific precursor-to-product ion fragmentation is monitored for each analyte. | High specificity and sensitivity, ideal for trace analysis in complex matrices. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pharmaceutical impurities. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are fundamental techniques for confirming the structure of the this compound.
¹H-NMR Spectroscopy : In the ¹H-NMR spectrum of the this compound, specific proton signals would be expected. The protons of the methyl groups attached to the quaternary nitrogen would appear as a singlet, typically in the range of 3.0-3.5 ppm. The methylene (B1212753) groups of the hexyl chain would exhibit distinct multiplets, with their chemical shifts influenced by their proximity to the hydroxyl and quaternary ammonium (B1175870) groups. The proton on the carbon bearing the hydroxyl group would likely appear as a multiplet in the 3.5-4.5 ppm range.
Table 1: Illustrative ¹H-NMR and ¹³C-NMR Chemical Shift Assignments for this compound
| Functional Group | Illustrative ¹H-NMR Chemical Shift (ppm) | Illustrative ¹³C-NMR Chemical Shift (ppm) |
| N⁺-(CH₃)₃ | ~3.2 (singlet) | ~55 |
| -CH₂-N⁺- | ~3.4 (multiplet) | ~65 |
| -CH(OH)- | ~3.8 (multiplet) | ~68 |
| Alkyl Chain (-CH₂-)n | 1.3-1.8 (multiplets) | 22-35 |
| Terminal -CH₃ | ~0.9 (triplet) | ~14 |
Note: The chemical shifts are illustrative and can vary based on the solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of atoms within the this compound, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent methylene groups in the hexyl chain and the coupling between the hydroxyl-bearing methine proton and its neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around the quaternary nitrogen, showing correlations from the N-methyl protons to the quaternary carbon and adjacent carbons in the hexyl chain.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and its more advanced version, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule.
Table 2: Illustrative FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| C-H (Alkane) | 2850-3000 | Stretching |
| C-O (Alcohol) | 1050-1150 | Stretching |
| C-N | 1000-1200 | Stretching |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. For the this compound, TGA can provide information about its thermal stability and decomposition profile. The analysis would show the temperature at which the compound begins to degrade and the percentage of mass loss at different stages of heating. This information is valuable for understanding the stability of the impurity under various thermal conditions. A typical TGA curve would show a stable baseline until the onset of decomposition, followed by one or more steps of mass loss corresponding to the volatilization or decomposition of different parts of the molecule.
Analytical Method Validation for Impurity Analysis
The analytical methods used for the quantification of the this compound must be validated to ensure they are reliable, accurate, and precise. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The validation process for an impurity quantification method typically includes the following parameters:
Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Colesevelam), other impurities, and degradation products.
Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a correlation coefficient (r²) close to 1.0.
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy : The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Validated analytical methods are crucial for the routine quality control of Colesevelam, ensuring that the level of the Hydroxyquat impurity is maintained below the established specification limits.
Specificity and Selectivity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present. These might include impurities, degradants, and matrix components. In the context of Colesevelam Hydrochloride, the analytical method must be able to distinguish the this compound from the API itself, as well as from other related substances such as Colesevelam Bromoquat Impurity and Colesevelam Aminoquat Impurity.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for achieving the required specificity. jocpr.com The chromatographic separation, typically on a C18 column, ensures that the impurity is separated from other components based on its physicochemical properties. The mass spectrometer then provides an additional layer of specificity by detecting the unique mass-to-charge ratio (m/z) of the this compound. For instance, a selected ion monitoring (SIM) mode can be used to target the specific m/z of the impurity, thereby minimizing interference from other co-eluting substances. The method's specificity is demonstrated by the absence of interfering peaks at the retention time of the impurity in a placebo sample and by the clear separation from other known impurities.
Linearity and Range
The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of the analyte in the sample. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For the quantification of this compound, a typical approach involves preparing a series of calibration standards at different concentrations. The response of the detector (e.g., peak area in an LC-MS chromatogram) is then plotted against the concentration of the impurity. A linear relationship is expected, and the correlation coefficient (r) is calculated to assess the quality of the linear fit. An r value of greater than 0.99 is generally considered acceptable. The range of the method is established to cover the expected levels of the impurity, from its reporting threshold up to its specification limit.
Below is an illustrative data table for the linearity of a related quaternary ammonium impurity, Decylaminoquat, which demonstrates the typical performance of such an analytical method. jocpr.com
| Concentration (µg/mL) | Peak Area |
| 0.495 | 3332115 |
| 0.990 | 6654230 |
| 1.485 | 9986345 |
| 1.980 | 13318460 |
| 2.475 | 16650575 |
| Slope | 33564105 |
| Intercept | 400754.37 |
| Correlation Coefficient (r) | 0.9992968 |
This table presents linearity data for Decylaminoquat, a related impurity, as found in a study on the analysis of impurities in Colesevelam Hydrochloride. jocpr.com
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision refers to the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Accuracy is typically assessed by performing recovery studies. A known amount of the this compound reference standard is spiked into a sample matrix (e.g., a placebo or the API). The sample is then analyzed, and the percentage of the spiked impurity that is recovered is calculated. The acceptance criteria for recovery are usually in the range of 80-120%.
Precision is evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. Repeatability is assessed by performing multiple analyses of the same sample on the same day, by the same analyst, and on the same instrument. Intermediate precision is determined by varying these conditions (e.g., different analysts, different days, different instruments). The precision is expressed as the relative standard deviation (RSD) of the measurements, with an RSD of less than 10% being generally acceptable for impurity analysis.
The following table shows representative accuracy data for Decylaminoquat, a related impurity. jocpr.com
| Spiked Level (%) | Mean Recovery (%) |
| 50 | 100.01 |
| 100 | 107.89 |
| 150 | 101.72 |
This table presents accuracy data for Decylaminoquat, a related impurity, as found in a study on the analysis of impurities in Colesevelam Hydrochloride. jocpr.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ are often determined based on the signal-to-noise ratio of the analytical instrument's response. A signal-to-noise ratio of 3:1 is commonly used for estimating the LOD, while a ratio of 10:1 is used for the LOQ. Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve. For this compound, the LOQ must be at or below the reporting threshold for impurities as defined by regulatory guidelines. For a related impurity, Decylaminoquat, the LOQ was established to be at a level that allows for the detection of impurities at 0.05% of the nominal concentration of Colesevelam Hydrochloride. jocpr.com
Robustness and System Suitability
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical parameters that are varied to assess robustness include the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The method is considered robust if the results remain within acceptable limits despite these small variations.
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability tests are performed before the analysis of any samples to ensure that the analytical system is performing correctly. Typical system suitability parameters for an HPLC method include the number of theoretical plates, tailing factor, and the resolution between the impurity peak and other peaks.
Reference Standards for this compound
The availability of a high-purity reference standard for this compound is essential for the accurate quantification of this impurity in Colesevelam Hydrochloride. The reference standard is used to confirm the identity of the impurity and to prepare calibration standards for quantitative analysis.
Synthesis and Purification of Reference Materials
The synthesis of the this compound reference standard involves a multi-step chemical process. A plausible synthetic route would start with a suitable precursor molecule containing a tertiary amine. This precursor would then be reacted with a reagent that introduces the hydroxyquat moiety. The reaction conditions, such as solvent, temperature, and reaction time, would be carefully controlled to maximize the yield and purity of the final product.
Following the synthesis, the crude product would undergo a purification process to remove any unreacted starting materials, by-products, and other impurities. Purification techniques such as recrystallization or preparative chromatography are commonly employed. The purity of the final reference material is then rigorously assessed using a combination of analytical techniques, including HPLC, NMR spectroscopy, and mass spectrometry, to confirm its identity and establish its purity. A Certificate of Analysis (CoA) is then issued, which documents the characterization and purity of the reference standard. synthinkchemicals.com
Characterization and Certification of Impurity Standards
The robust quality control of pharmaceutical products necessitates the accurate identification and quantification of any impurities. For Colesevelam, a key potential impurity is this compound. The availability of a well-characterized and certified reference standard for this impurity is fundamental for its effective monitoring in the drug substance and final product. The characterization and certification of such standards is a meticulous process involving a suite of analytical techniques to confirm the identity, purity, and potency of the material.
The identity of the this compound reference standard is unequivocally established through a combination of spectroscopic and spectrometric methods. These analyses provide a detailed chemical fingerprint of the molecule, ensuring it corresponds to the expected structure. Suppliers of pharmaceutical reference standards typically provide a comprehensive Certificate of Analysis (CoA) that includes data from these characterization techniques. synzeal.comsynthinkchemicals.com While specific spectral data is proprietary to the manufacturers, the methodologies employed are standard in the pharmaceutical industry.
Structural elucidation is primarily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to map the chemical structure of the impurity. synthinkchemicals.com ¹H NMR provides information on the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra are compared against the theoretical structure of this compound to confirm its identity.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio (m/z). synthinkchemicals.com High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which in turn allows for the determination of the elemental composition of the molecule, further confirming its identity. A journal article detailing a liquid chromatography-mass spectrometry (LC-MS) method for related impurities in Colesevelam Hydrochloride tablets highlights the utility of mass spectrometry for the detection of non-chromophoric amine impurities. jocpr.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. synthinkchemicals.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule, providing additional evidence for the correct chemical structure.
The certification of a reference standard also involves a thorough assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. synthinkchemicals.com A validated, stability-indicating HPLC method is developed to separate the main compound from any related substances, degradation products, or process-related impurities. The purity is typically expressed as a percentage, often determined by an area normalization method from the HPLC chromatogram.
The certification process for a reference standard is critical for its use in quantitative analysis. A certified value, along with an associated uncertainty, is assigned to the standard. This process often involves characterization by multiple independent analytical laboratories and adherence to guidelines such as those from the International Council for Harmonisation (ICH). The Certificate of Analysis for a certified reference standard will detail the methods used for characterization and purity assessment, and provide the certified purity value. synzeal.com This ensures that the standard is suitable for its intended use in pharmaceutical quality control, such as for the calibration of analytical instruments and for the validation of analytical methods used to test for this compound in Colesevelam drug products. The necessity of such well-characterized impurity standards is underscored in regulatory filings and patents, which describe the need to control impurities generated during the synthesis and storage of Colesevelam Hydrochloride. google.com
Below are interactive data tables summarizing the key identifiers for this compound and the analytical techniques typically employed in its characterization and certification.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | 6-hydroxy-N,N,N-trimethylhexan-1-aminium, chloride | veeprho.com |
| CAS Number | 676578-21-5 | pharmaffiliates.comveeprho.comsagchem.com |
| Molecular Formula | C₉H₂₂ClNO | pharmaffiliates.com |
| Molecular Weight | 195.73 g/mol | pharmaffiliates.com |
Table 2: Analytical Methodologies for Characterization and Certification
| Analytical Technique | Purpose | Information Provided | Source(s) |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Detailed information on the molecular structure, including the carbon framework and proton environments. | synthinkchemicals.com |
| Mass Spectrometry (MS) | Structural Confirmation & Molecular Weight Determination | Precise mass of the molecule, which helps to confirm the elemental composition. | synthinkchemicals.comjocpr.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups within the molecule. | synthinkchemicals.com |
| HPLC | Purity Assessment and Quantification | Separates the main compound from impurities and determines the purity level. | synthinkchemicals.com |
Compound Name Table
| Compound Name |
|---|
| Colesevelam |
| Colesevelam Hydrochloride |
Control Strategies and Quality Assurance in Pharmaceutical Manufacturing
In-Process Control (IPC) for Impurity Management
Effective impurity management relies on a robust system of in-process controls (IPCs). These are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product conforms to its specifications. industrialpharmacist.com
The formation of the Colesevelam (B1170362) Hydroxyquat Impurity is highly dependent on specific process parameters. Therefore, meticulous monitoring and control of these parameters are critical. Key process parameters (KPPs) that are typically monitored include:
Temperature: The rate of hydrolysis of the bromo-functionalized quaternary amine is temperature-dependent. Maintaining a controlled temperature range during the alkylation step is crucial to minimize the formation of the hydroxyquat impurity.
pH: The synthesis of Colesevelam is carried out in a basic environment. However, excessively high pH can accelerate the hydrolysis of the alkylating agent. Therefore, the pH of the reaction mixture is a critical parameter that must be carefully controlled within a defined range.
Reaction Time: The longer the exposure of the alkylating agent to the aqueous basic conditions, the greater the potential for hydrolysis. Optimizing the reaction time to ensure complete alkylation of the polyallylamine backbone while minimizing the formation of the hydroxyquat impurity is a key aspect of process control.
Agitation Speed: In a heterogeneous reaction mixture involving a polymeric slurry, proper agitation is essential to ensure uniform distribution of reactants and heat. Inadequate mixing can lead to localized "hot spots" or areas of high pH, promoting impurity formation.
A hypothetical example of in-process control for key process parameters is presented in the table below.
| Key Process Parameter | Target Range | Monitoring Frequency | Action if Deviated |
| Reaction Temperature | 45-55 °C | Continuous | Adjust heating/cooling mantle |
| Reaction pH | 10.5-11.5 | Every 30 minutes | Adjust with acid/base solution |
| Reaction Time | 8-10 hours | Monitored to completion | Proceed to next step upon completion |
| Agitation Speed | 200-300 RPM | Continuous | Adjust motor speed |
The adoption of Process Analytical Technology (PAT) is transforming pharmaceutical manufacturing from a "test-after-the-fact" approach to a proactive, real-time quality assurance model. wikipedia.orgbruker.com While specific applications for the real-time monitoring of the Colesevelam Hydroxyquat Impurity are not widely published, PAT principles can be applied.
In-line or on-line analytical techniques could be employed to monitor the concentration of the (6-bromohexyl)trimethylammonium bromide precursor and potentially the formation of the hydroxyquat impurity in real-time. Spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy, coupled with chemometric models, could potentially provide real-time data on the reaction progress and impurity levels. This would allow for immediate process adjustments, ensuring consistent product quality and minimizing batch-to-batch variability.
Optimization of Synthetic Routes to Minimize Impurity Formation
A fundamental strategy to control impurities is to design a synthetic process that inherently minimizes their formation. This involves careful consideration of all aspects of the synthesis, from raw materials to the final purification steps.
The quality of the starting materials is paramount to the quality of the final API. moravek.comnih.gov For the synthesis of Colesevelam, the purity of the alkylating agent, (6-bromohexyl)trimethylammonium bromide, is of particular importance.
The presence of the corresponding hydroxyquat compound as an impurity in the starting material would directly contribute to the level of the this compound in the final product. Therefore, stringent specifications for raw materials are established, and incoming batches are rigorously tested to ensure they meet the required purity standards.
The table below illustrates a hypothetical specification for the key raw material.
| Raw Material | Key Specification | Acceptance Criteria | Analytical Method |
| (6-bromohexyl)trimethylammonium bromide | Purity | ≥ 99.0% | HPLC |
| (6-bromohexyl)trimethylammonium bromide | 6-hydroxy-N,N,N-trimethylhexan-1-aminium content | ≤ 0.1% | LC-MS |
The design of the manufacturing process itself can be optimized to disfavor the formation of the hydroxyquat impurity. This can involve modifications to the reaction conditions and the order of reagent addition.
For instance, some patented processes for Colesevelam synthesis have explored different sequences of alkylation and cross-linking steps. nih.gov The choice of solvent system and the method of base addition can also influence the rate of the desired alkylation reaction versus the competing hydrolysis reaction. A thorough understanding of the reaction kinetics and the impact of each process parameter allows for the design of a robust process that consistently produces high-purity Colesevelam.
Even with optimized synthesis and stringent in-process controls, some level of the this compound may still be present in the crude product. Therefore, effective purification techniques are essential to ensure the final API meets the required quality standards.
Given that Colesevelam is a cross-linked, insoluble polymer, purification is typically achieved through a series of washing steps. The choice of wash solvents and conditions is critical for removing unbound impurities.
For the removal of a charged impurity like the hydroxyquat from a polymeric matrix, techniques based on ion exchange principles can be highly effective. google.comtechnologynetworks.comthermofisher.com Although Colesevelam itself is a polyamine and thus cationic at lower pH, the permanent positive charge of the quaternary ammonium (B1175870) group on the hydroxyquat impurity provides a basis for differential removal.
A multi-step washing process might involve:
Aqueous Washes: To remove water-soluble impurities and residual salts.
pH-Adjusted Washes: Washing with a solution at a specific pH can help to modulate the charge on the Colesevelam polymer and enhance the removal of certain impurities.
Organic Solvent Washes: To remove organic impurities that are not soluble in water.
The efficiency of the purification process is monitored by analyzing the levels of the hydroxyquat impurity in the product after each purification step.
Pharmaceutical Quality Systems (PQS) and Impurity Control
A robust Pharmaceutical Quality System (PQS) is fundamental to consistently producing high-quality drug substances and products. For Colesevelam, the PQS encompasses a comprehensive framework for managing impurities, including the this compound, from development through to commercial manufacturing.
Application of Quality by Design (QbD) Principles
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles is instrumental in controlling the formation of the this compound.
The QbD approach for controlling this impurity would typically involve:
Defining a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the Colesevelam drug substance, with a specific limit for the this compound.
Identifying Critical Quality Attributes (CQAs): The level of the this compound is a CQA as it has the potential to impact the purity and safety of the drug substance.
Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Through risk assessment and experimental studies, the attributes of raw materials (e.g., purity of reactants) and process parameters (e.g., reaction temperature, time, pH, and stoichiometry) that can influence the formation of the hydroxyquat impurity are identified. For instance, the presence of specific reactive species in the starting materials or intermediates could be a CMA, while the temperature profile of the alkylation step could be a CPP.
A design of experiments (DoE) approach can be utilized to systematically study the effects of these parameters on the formation of the this compound. The data generated from these studies helps in establishing a design space, which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. Operating within this design space ensures that the level of the this compound remains consistently below the acceptance criteria.
Table 1: Illustrative Design of Experiments (DoE) for Controlling this compound
| Factor | Level 1 | Level 2 | Level 3 | Response |
| Reaction Temperature (°C) | 60 | 70 | 80 | % this compound |
| Reaction Time (hours) | 8 | 12 | 16 | % this compound |
| pH | 9 | 10 | 11 | % this compound |
| Molar Ratio of Alkylating Agent | 1.0 | 1.2 | 1.4 | % this compound |
This table is for illustrative purposes and does not represent actual experimental data.
Risk Management for Impurity Identification and Control
Risk management is an integral part of the PQS, providing a proactive approach to identifying, evaluating, and controlling risks associated with product quality. For the this compound, a systematic risk management process, such as Failure Mode and Effects Analysis (FMEA) or Hazard Analysis and Critical Control Points (HACCP), is employed.
The risk management process for this impurity would involve:
Risk Identification: Identifying potential sources of the this compound. This could include side reactions during the synthesis of Colesevelam, degradation of the drug substance during storage, or the presence of related impurities in starting materials. The synthesis of Colesevelam involves the cross-linking of polyallylamine and subsequent alkylation with multiple reagents. The formation of the hydroxyquat impurity likely arises from a side reaction involving one of the alkylating agents or a related compound.
Risk Analysis: Evaluating the identified risks based on their severity and probability of occurrence. The potential impact of the this compound on the safety and efficacy of the drug product would be a key consideration.
Risk Control: Implementing measures to mitigate the identified risks. This could involve optimizing the synthesis process to minimize the formation of the impurity, implementing stringent specifications for raw materials, and establishing appropriate storage conditions for the drug substance.
Risk Review: Periodically reviewing the effectiveness of the risk control measures and updating the risk assessment as new information becomes available.
Table 2: Illustrative Risk Assessment for this compound
| Potential Failure Mode | Potential Cause | Potential Effect | Severity | Probability | Detectability | Risk Priority Number (RPN) | Proposed Control Strategy |
| Formation of Hydroxyquat Impurity during Synthesis | Non-optimal reaction temperature | Impurity level exceeds specification | High | Medium | High | Medium | Optimize and control reaction temperature within the design space. |
| Degradation to Hydroxyquat Impurity during Storage | Exposure to high humidity | Impurity level increases over time | High | Low | High | Low | Store in well-closed containers at controlled room temperature. |
| Presence of Reactive Precursors in Starting Materials | Inadequate quality control of raw materials | Formation of hydroxyquat impurity | High | Low | High | Low | Implement stringent specifications and testing for starting materials. |
This table is for illustrative purposes and does not represent actual risk assessment data.
Stability Studies and Impurity Generation
Stability studies are essential to ensure that the drug substance maintains its quality, safety, and efficacy throughout its shelf life. These studies provide critical information on how the drug substance is affected by various environmental factors and are crucial for understanding the potential for impurity generation over time.
Impact of Storage Conditions on Impurity Kinetics
The formation of the this compound can be influenced by storage conditions such as temperature, humidity, and light. Stability studies are conducted under various conditions, as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, to evaluate the rate of impurity formation.
While specific kinetic data for the formation of this compound is not publicly available, a typical stability study would involve storing samples of Colesevelam at different temperatures (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) and analyzing them at predetermined time points. The results would be used to determine the shelf life of the drug substance and to recommend appropriate storage conditions.
Table 3: Illustrative Stability Data for this compound
| Storage Condition | Time Point | % this compound |
| 25°C / 60% RH | Initial | < 0.05 |
| 3 Months | < 0.05 | |
| 6 Months | 0.06 | |
| 12 Months | 0.07 | |
| 24 Months | 0.08 | |
| 40°C / 75% RH | Initial | < 0.05 |
| 1 Month | 0.08 | |
| 3 Months | 0.12 | |
| 6 Months | 0.15 |
This table is for illustrative purposes and does not represent actual stability data.
Forced Degradation Studies to Predict Impurity Pathways
Forced degradation studies, also known as stress testing, are carried out to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability studies. These studies are crucial for identifying potential degradation products, including the this compound, and for elucidating their formation pathways. google.com
The stress conditions typically employed include acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress. By subjecting Colesevelam to these conditions and analyzing the resulting degradation products, a comprehensive understanding of its degradation profile can be obtained.
While specific forced degradation data for the formation of this compound is not publicly available, it is plausible that this impurity could be formed under certain stress conditions. For example, hydrolytic conditions could potentially lead to the formation of a hydroxyl group on one of the alkyl chains of the Colesevelam polymer, which could then undergo further reactions to form the quaternary ammonium impurity.
Table 4: Illustrative Forced Degradation Conditions and Potential Observations for this compound
| Stress Condition | Conditions | Potential Observation |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 24h | Potential for slight increase in Hydroxyquat Impurity. |
| Base Hydrolysis | 0.1 N NaOH, 80°C, 24h | Potential for significant increase in Hydroxyquat Impurity. |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Unlikely to be a primary pathway for Hydroxyquat formation. |
| Thermal Degradation | 105°C, 48h | Potential for slight increase in Hydroxyquat Impurity. |
| Photolytic Degradation | ICH Q1B conditions | Unlikely to be a primary pathway for Hydroxyquat formation. |
This table is for illustrative purposes and does not represent actual forced degradation data.
Regulatory Framework and Compliance for Pharmaceutical Impurities
International Council for Harmonisation (ICH) Guidelines
The ICH has developed a series of guidelines that are recognized and implemented by regulatory authorities in Europe, Japan, and the United States, and their influence extends worldwide. These guidelines provide a scientific basis for the control of impurities in pharmaceuticals.
ICH Q3A: Impurities in New Drug Substances
The ICH Q3A guideline provides guidance for the control of impurities in new drug substances produced by chemical synthesis. europa.eu It establishes thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug substance.
For an organic impurity like Colesevelam (B1170362) Hydroxyquat Impurity in the Colesevelam drug substance, the following thresholds would apply, depending on the maximum daily dose of Colesevelam:
| Maximum Daily Dose of Colesevelam | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table represents a general application of ICH Q3A thresholds. The specific thresholds for Colesevelam would be determined by its approved maximum daily dose.
The manufacturer of Colesevelam would be required to:
Report any impurity exceeding the reporting threshold.
Identify the structure of any impurity exceeding the identification threshold.
Qualify the safety of any impurity exceeding the qualification threshold. Qualification involves gathering and evaluating data to establish the biological safety of an individual impurity. ich.org
Given that Colesevelam Hydroxyquat Impurity is a known and characterized compound, its presence above the identification threshold would necessitate its inclusion in the drug substance specification with an appropriate acceptance criterion.
ICH Q3B: Impurities in New Drug Products
ICH Q3B addresses impurities in new drug products, focusing on degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. europa.euich.org The thresholds for reporting, identification, and qualification of degradation products in new drug products are generally the same as those for impurities in the drug substance (ICH Q3A), based on the maximum daily dose of the drug. europa.eu
If this compound were to form as a degradation product in the final Colesevelam drug product, its control would be governed by ICH Q3B. Stability studies of the drug product would be essential to monitor the levels of this impurity over the proposed shelf life. ich.org Any degradation product observed at a level greater than the identification threshold would need to be identified. ich.org
ICH Q3C: Residual Solvents
The ICH Q3C guideline provides limits for the content of residual solvents in drug substances, excipients, and drug products. ich.org Solvents are classified into three classes based on their toxicity.
Class 1 solvents are carcinogenic and should be avoided.
Class 2 solvents are non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities and their levels should be limited.
Class 3 solvents have low toxic potential and are limited by Good Manufacturing Practice (GMP) or other quality-based requirements.
The manufacturing process of Colesevelam would be evaluated to identify any solvents used. The control of these residual solvents would need to comply with the limits set forth in ICH Q3C. While specific information on the solvents used in the synthesis of Colesevelam that might lead to the formation of this compound is not publicly available, any such solvents would be subject to the rigorous controls of this guideline.
ICH Q3D: Elemental Impurities
ICH Q3D establishes a risk-based approach to the control of elemental impurities in drug products. europa.eu Elemental impurities can be introduced from various sources, including raw materials, manufacturing equipment, and container closure systems. europa.eu The guideline sets Permitted Daily Exposures (PDEs) for 24 elemental impurities, which are classified based on their toxicity and likelihood of occurrence in the drug product.
The manufacturing process of Colesevelam would be assessed for the potential introduction of elemental impurities. A risk assessment would be performed to identify and control any elemental impurities that could be present in the final drug product. This would include an evaluation of catalysts and reagents used in the synthesis of Colesevelam and any potential for leaching from manufacturing equipment.
ICH Q7: Good Manufacturing Practice (GMP) for APIs
ICH Q7 outlines Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs). ich.orgeuropa.euqualio.com Adherence to GMP is crucial for ensuring the consistent quality and purity of APIs, including the control of impurities like this compound. ich.orgeuropa.eu
Key principles of ICH Q7 relevant to impurity control include:
Quality Management: Establishing a robust quality system to ensure that the API meets its specifications. qualio.com
Process Controls: Implementing and documenting controls for all critical process parameters that may impact the formation of impurities.
Material Management: Ensuring the quality of starting materials and reagents to prevent the introduction of impurities.
Validation: Validating the manufacturing process to ensure it consistently produces an API meeting its pre-determined quality attributes, including its impurity profile. ich.org
ICH Q9: Quality Risk Management
ICH Q9 provides a systematic approach to quality risk management. ich.orgeuropa.eueuropa.eu This framework is integral to the control of impurities. For this compound, a quality risk management process would involve:
Risk Identification: Identifying the potential sources of this impurity, such as starting materials, synthetic route, and degradation pathways.
Risk Analysis: Evaluating the likelihood of the impurity forming and the severity of its potential impact on patient safety.
Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria.
Risk Control: Implementing measures to reduce the risk to an acceptable level. This could involve modifying the synthetic process to minimize the formation of the impurity or setting appropriate specification limits.
Risk Communication: Communicating risk information among stakeholders.
Risk Review: Periodically reviewing the risk management process and its outcomes. ich.orgeuropa.eu
ICH Q10: Pharmaceutical Quality System
ICH Q10 outlines a comprehensive model for an effective Pharmaceutical Quality System (PQS). pda.org Its primary goal is to establish a framework that ensures product quality and facilitates continuous improvement throughout the product lifecycle. pda.org While traditional Good Manufacturing Practice (GMP) regulations focus heavily on the manufacturing stage, ICH Q10 extends quality management responsibilities to include pharmaceutical development, technology transfer, and product discontinuation. gandlscientific.com
For an impurity like this compound, ICH Q10 mandates a systematic approach. A manufacturer's PQS must include robust systems for process performance and product quality monitoring, corrective and preventive actions (CAPA), change management, and management reviews. veeprho.com This ensures that any potential for the formation of new impurities or changes in the level of existing ones, such as the Hydroxyquat impurity, is proactively managed and controlled. The implementation of ICH Q10 is intended to strengthen the link between pharmaceutical development and manufacturing activities, enhancing the quality and availability of medicines. pda.org
ICH Q11: Development and Manufacture of Drug Substances
ICH Q11 provides detailed guidance on the development and manufacturing process for drug substances, with a significant focus on understanding and controlling impurities. europa.eu It encourages a scientific and risk-based approach to development, differentiating between a "traditional" approach (based on set points and reproducibility) and an "enhanced" approach (utilizing deeper process understanding and risk management). europa.eupharmtech.com
According to ICH Q11, manufacturers must demonstrate a thorough understanding of how impurities are formed during synthesis and how they can be purged or controlled. pharmtech.com This involves identifying critical quality attributes (CQAs) of the drug substance and the process parameters that affect them. pharmtech.com For Colesevelam, this means studying the synthetic pathway to understand how the this compound might be formed as a byproduct or intermediate. The guideline emphasizes that manufacturing steps impacting the drug substance's impurity profile should normally be included in the regulatory application. ich.org A comprehensive control strategy, based on this understanding, is then developed to ensure the consistent quality of the drug substance and to manage all potential impurities, including process-related impurities and degradation products. pharmtech.comfda.gov
ICH Q12: Lifecycle Management
ICH Q12 complements the previous guidelines by providing a framework for managing post-approval Chemistry, Manufacturing, and Controls (CMC) changes in a predictable and efficient manner. ispe.orgeuropa.eu The guideline introduces several regulatory tools and enablers, including:
Established Conditions (ECs): Legally binding information considered necessary to assure product quality. Any change to an EC requires regulatory submission.
Post-Approval Change Management Protocol (PACMP): A pre-approved protocol that outlines the specific tests and acceptance criteria required to implement a future change. ispe.org
Product Lifecycle Management (PLCM) Document: A central repository for ECs and their reporting categories, which helps track and manage changes throughout a product's life. ich.org
For an impurity like this compound, ICH Q12 allows a manufacturer with deep product and process understanding to manage certain changes (e.g., to a process parameter) that could affect the impurity level more efficiently. By defining the parameters that control the formation of this impurity as ECs, the manufacturer and regulators have clarity on what constitutes a significant change requiring submission, thereby facilitating continual improvement without compromising quality. ispe.orgich.org
Pharmacopoeial Standards (USP, EP, JP)
The major pharmacopoeias of the United States (USP), Europe (Ph. Eur.), and Japan (JP) provide legally enforceable standards for medicines. They work towards harmonization, particularly through the Pharmacopoeial Discussion Group (PDG), to create consistent global standards for impurity control.
General Chapters on Impurities
Each pharmacopoeia contains general chapters that establish the fundamental principles for controlling impurities in drug substances and products. These chapters define different types of impurities (organic, inorganic, residual solvents) and set thresholds for reporting, identification, and qualification. drugfuture.comedqm.eu
| Pharmacopoeia | Key General Chapter/Monograph | Focus |
| USP | <1086> Impurities in Drug Substances and Drug Products | Provides definitions and classifications for impurities (organic, inorganic). drugfuture.comdrugfuture.com Outlines concepts for setting impurity limits based on chemistry and safety concerns. xinfuda-group.com |
| EP | General Monograph 2034 (Substances for pharmaceutical use) | Sets legally binding requirements for all active substances. edqm.eu Implements ICH Q3A thresholds for reporting, identification, and qualification of organic impurities. edqm.eu |
| EP | General Chapter 5.10 (Control of impurities in substances for pharmaceutical use) | Provides guidance on how to interpret and apply the requirements of specific monographs concerning related substances. gally.chscribd.com Explains how to handle new impurities not listed in a monograph. gally.ch |
| JP | Harmonized with USP and EP | The Japanese Pharmacopoeia works with the USP and EP through the PDG to harmonize general chapters on topics like impurities, ensuring consistent standards across regions. |
These general chapters mandate that any impurity present above the "identification threshold" must be structurally characterized, and any impurity above the "qualification threshold" must have its biological safety established. edqm.eufda.gov
Monographs for Colesevelam and Related Substances
While general chapters provide the framework, specific monographs for individual drug substances detail the exact tests and acceptance criteria for purity. The United States Pharmacopeia includes monographs for Colesevelam Hydrochloride for Oral Suspension and Colesevelam Hydrochloride Tablets. usp.orgusp.org
These monographs contain specific tests for impurities. While the full list of specified impurities in the pharmacopoeial monographs is not publicly detailed, research has focused on identifying and controlling various related substances in Colesevelam. For example, studies have developed and validated LC-MS (liquid chromatography-mass spectrometry) methods to quantify alkyl and polyalkyl amine impurities such as Bromoquat and Decylaminoquat. veeprho.comjocpr.com Other research has utilized GC-MS (gas chromatography-mass spectrometry) to detect and quantify potential genotoxic impurities (PGIs) in Colesevelam Hydrochloride. nih.gov
This compound is a known process-related impurity. A manufacturer would be required by the principles in the general chapters to identify and control this impurity, with specific limits set based on data from toxicology studies and batch analyses from the proposed commercial process. fda.gov
Role of Regulatory Agencies (e.g., FDA, EMA) in Impurity Control
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are responsible for ensuring the safety and efficacy of all medicines marketed in their respective regions. aquigenbio.comnih.gov They play a crucial role in the enforcement of impurity control standards.
The EMA provides scientific guidelines to help developers prepare marketing authorization applications, many of which are based on the ICH standards for impurities. europa.eu The agency has been particularly active in addressing risks from unexpected impurities, such as nitrosamines, leading to revised guidelines that emphasize a proactive risk-assessment approach from manufacturers. gandlscientific.comeuropeanpharmaceuticalreview.com
Similarly, the FDA issues guidance documents for industry on controlling impurities in new drug substances and drug products, aligning with ICH Q3A and Q3B. fda.govfda.gov These documents outline the agency's expectations for impurity reporting, identification, qualification, and the establishment of acceptance criteria. fda.gov The FDA requires manufacturers to develop comprehensive risk assessment strategies to prevent or reduce the presence of impurities. mlo-online.com Both agencies review the CMC data submitted in a drug application, including the manufacturer's impurity profile data and control strategy, to ensure that all potential impurities, such as this compound, are adequately controlled within safe limits.
Requirements for Impurity Reporting, Identification, and Qualification
The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for the reporting, identification, and qualification of impurities. fda.gov These thresholds are based on the maximum daily dose of the drug substance.
Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission.
Identification Threshold: Above this level, the impurity's structure must be elucidated.
Qualification Threshold: If an impurity is present at a level higher than this threshold, its biological safety must be established through appropriate studies.
For a drug like Colesevelam, which has a high daily dose, the percentage-based thresholds for reporting and identification are often superseded by the total daily intake (TDI) limits. For instance, the qualification threshold is typically 1.0 mg TDI for a maximum daily dose of up to 2 grams.
The complex polymeric nature of Colesevelam and its impurities, including this compound, complicates the direct application of these thresholds. Regulatory guidance for Colesevelam often emphasizes a holistic approach, focusing on the control of the manufacturing process to ensure a consistent impurity profile rather than setting specific limits for every individual impurity. fda.govfda.gov The FDA's draft guidance on Colesevelam Hydrochloride, for example, recommends a thorough characterization of the active pharmaceutical ingredient (API) to ensure "sameness" with the reference product, which includes a detailed comparison of physicochemical properties and impurity profiles. fda.gov
The qualification of an impurity like this compound would involve assessing its potential toxicity. If the impurity is also a significant metabolite in humans, it is generally considered qualified. raps.org However, for impurities that are not metabolites, toxicological studies may be required if they exceed the qualification threshold. Given the structural similarity of this compound to components of the main polymer, a risk assessment based on structure-activity relationships may also be part of the qualification process.
Data Integrity and Analytical Data Submission
The integrity of analytical data submitted to regulatory agencies is paramount. Both the FDA and EMA have issued guidance on data integrity, emphasizing the need for data to be attributable, legible, contemporaneously recorded, original or a true copy, and accurate (ALCOA). chromatographyonline.comjocpr.comjocpr.com For electronic records, regulations such as 21 CFR Part 11 in the United States set the standards for electronic records and signatures to ensure their trustworthiness and reliability. biomedres.us
In the context of this compound, this means that all analytical data related to its detection, identification, and quantification must be securely managed and traceable. This includes raw data from analytical instruments, such as chromatograms and spectra, as well as the associated metadata. jocpr.com Any data processing steps must be documented and auditable.
The submission of analytical data for Colesevelam impurities must be comprehensive and well-documented. This includes the validation of analytical methods to demonstrate their suitability for their intended purpose, as outlined in ICH Q2(R1). pharmtech.com For an impurity like this compound, this would involve validating the specificity, linearity, range, accuracy, precision, and robustness of the analytical method used for its determination. A study on the determination of alkyl amine impurities in Colesevelam Hydrochloride tablets by LCMS highlights the validation of such an analytical method, demonstrating its accuracy and precision. pharmtech.com
Future Perspectives in Impurity Research and Regulation
The field of pharmaceutical impurity analysis is continuously evolving, driven by advancements in analytical technology and a deeper understanding of the potential risks associated with impurities.
Advancements in Analytical Technologies for Trace Impurities
The detection and characterization of trace-level impurities are being revolutionized by advancements in analytical instrumentation. synzeal.comnih.gov For complex matrices like Colesevelam, hyphenated techniques are particularly powerful.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for impurity profiling, offering high sensitivity and specificity for the detection and structural elucidation of organic impurities. nih.govfda.gov LC-MS methods have been successfully developed for the quantitative determination of various impurities in Colesevelam. pharmtech.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, including potential genotoxic impurities that may be present in the manufacturing process of Colesevelam. fda.govnih.gov Recent studies have focused on developing sensitive GC-MS methods for the quantification of potential genotoxic impurities in Colesevelam hydrochloride. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be invaluable for the identification of unknown impurities and for distinguishing between compounds with the same nominal mass. synzeal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of impurities once they have been isolated. fda.gov
These advanced techniques are enabling the detection of impurities at increasingly lower levels, which is crucial for identifying and controlling potentially potent impurities, such as genotoxic impurities (GTIs). pharmaffiliates.com The focus is shifting towards developing methods that can reliably detect and quantify GTIs at the parts-per-million (ppm) level. regulations.gov
Evolving Regulatory Expectations for Complex Impurities
Regulatory expectations for the control of impurities are also evolving, particularly for complex drug substances and those with the potential for genotoxic or other high-potency impurities.
For polymeric drugs like Colesevelam, where the API itself is a complex mixture, the traditional impurity profiling approach may be insufficient. The regulatory focus is increasingly on a holistic understanding and control of the manufacturing process to ensure product consistency and quality. fda.gov This includes a thorough understanding of the potential formation pathways of impurities and implementing control strategies to minimize their levels.
There is also a growing emphasis on a risk-based approach to impurity control. chromatographyonline.com This involves assessing the potential risk of an impurity based on its structure, potential for genotoxicity, and the proposed clinical use of the drug. For impurities with structural alerts for genotoxicity, the Threshold of Toxicological Concern (TTC) concept is often applied, which sets a limit of acceptable intake for unstudied chemicals that pose a negligible risk of carcinogenicity. researchgate.net
The future of impurity regulation will likely involve a greater harmonization of standards across different regulatory bodies and a move towards more flexible and science-based approaches to impurity control, especially for complex products like Colesevelam. This will require close collaboration between pharmaceutical manufacturers and regulatory agencies to ensure that the safety and quality of medicines are maintained while facilitating the development of innovative new therapies.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Colesevelam Hydroxyquat Impurity in drug substances?
- Methodology : Use hyphenated techniques such as GC-MS or LC-MS/MS to detect trace-level impurities. For structural elucidation, combine HPLC-Q-TOF-MS with NMR to analyze fragmentation patterns and confirm molecular structures. Ensure method validation includes specificity, linearity (e.g., 5-point calibration curves spanning 50–200% of target impurity levels), and accuracy (spiked recovery tests) .
- Example : A study on Colesevelam Hydrochloride utilized Agilent 1200 HPLC with LC-MS to resolve impurities like Decylaminoquat, achieving a detection limit of 0.05% (1.5 ppm) .
Q. How should impurity limits for Colesevelam Hydroxyquat be justified in regulatory submissions?
- Methodology : Align with ICH Q3A/B guidelines and pharmacopeial standards. For genotoxic impurities, apply the Threshold of Toxicological Concern (TTC) . Submit batch analysis data from ≥6 pilot-scale batches to demonstrate impurity levels remain below 30% of the TTC .
- Data Requirements : Include stability data, method validation reports, and impurity profiling across multiple batches to establish process consistency .
Q. What experimental protocols are critical for impurity profiling during drug development?
- Protocol Design :
- Sample Preparation : Dissolve Colesevelam Hydrochloride API at 3 mg/mL in trifluoroacetic acid and acetonitrile .
- Chromatographic Conditions : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
- Validation : Test specificity against placebo and forced degradation samples (e.g., heat, light, acidic/alkaline hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity data arising from different analytical methods?
- Conflict Resolution Strategy :
Cross-validate results using orthogonal techniques (e.g., GC-MS vs. LC-MS/MS).
Perform mass balance studies to account for degradation products or matrix effects.
Statistically analyze inter-laboratory variability (e.g., ANOVA for batch-to-batch comparisons) .
- Case Study : A study on cefradine impurities used HPLC-Q-TOF-MS to identify dihydrocefradine (1.32% content) and traced its origin to synthesis intermediates, resolving discrepancies from earlier UV-based methods .
Q. What advanced methodologies are suitable for assessing the genotoxic potential of this compound?
- Methodology :
- In Silico Tools : Use QSAR models (e.g., DEREK, Toxtree) to predict mutagenicity.
- In Vitro Assays : Conduct Ames tests or micronucleus assays for impurities exceeding TTC thresholds.
- Analytical Validation : Develop GC-MS/MS methods with detection limits ≤1 ppm and validate per ICH M7 .
- Regulatory Insight : Impurities introduced before the final synthesis step must be controlled at intermediate stages if exceeding 30% TTC .
Q. How can impurity degradation pathways be systematically studied during stability testing?
- Experimental Design :
Forced Degradation : Expose Colesevelam to stress conditions (40°C/75% RH, UV light, oxidative media).
Degradant Identification : Employ HRMS and NMR to characterize breakdown products.
Kinetic Modeling : Use Arrhenius equations to predict impurity growth under long-term storage .
- Data Integration : Compare degradation profiles across API and finished dosage forms to isolate process-related vs. storage-related impurities .
Methodological and Regulatory Guidance
Q. What statistical approaches are recommended for analyzing impurity data variability?
- Approach : Apply multivariate analysis (e.g., PCA) to identify correlations between synthesis parameters (e.g., temperature, pH) and impurity levels. Use control charts to monitor batch consistency .
- Example : A linearity study for Colesevelam impurities achieved R² >0.99 across 1.5–3.0 ppm, with %RSD <2.0 .
Q. How should impurity reference standards be characterized for research reproducibility?
- Best Practices :
- Certification : Ensure standards include a Certificate of Analysis (COA) with purity, spectroscopic data, and chromatographic profiles.
- Stability : Re-test standards every 6–12 months under controlled storage conditions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
